Structural Scaffold Differentiation: SYY-B085-1 vs. A-485
SYY-B085-1 features a spiroimidazolidine-indene core (MW 557.50, formula C27H23F4N5O4), whereas the widely used p300/CBP inhibitor A-485 (MW 536.48, formula C25H24F4N4O5) contains a spiroindene-oxazolidine scaffold . This core heterocycle substitution is not trivial; it alters the three-dimensional pharmacophore and may influence acetyl-CoA binding pocket interactions, isoform selectivity, and metabolic stability [1]. The presence of a 1-methylpyrazol-4-yl substituent and a trifluoromethyl-bearing oxazepine moiety in SYY-B085-1 further distinguishes its chemical space from A-485 and related analogs.
| Evidence Dimension | Core heterocyclic scaffold |
|---|---|
| Target Compound Data | Spiro[imidazolidine-4,1'-indene]-2,5-dione core; MW 557.50; contains 1-methylpyrazol-4-yl and 7-fluoro-3-(trifluoromethyl)oxazepine groups |
| Comparator Or Baseline | A-485: Spiro[indene-1,5'-oxazolidine] core; MW 536.48; contains N-(4-fluorobenzyl) and N-((S)-1,1,1-trifluoropropan-2-yl) groups |
| Quantified Difference | Core heterocycle substitution: imidazolidine-dione vs. oxazolidine-dione; distinct substitution patterns; molecular weight difference +21.02 Da |
| Conditions | Structural comparison based on published chemical structures |
Why This Matters
Scaffold divergence implies non-interchangeable structure-activity relationships (SAR); using SYY-B085-1 versus A-485 in a screening cascade may yield different hit profiles, requiring independent validation of target engagement and cellular activity.
- [1] Lasko LM, et al. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. Nature. 2017;550(7674):128-132. (Background on p300/CBP inhibitor SAR). View Source
